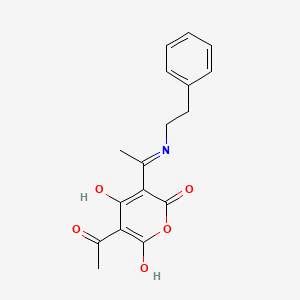
2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)- is a complex organic compound that belongs to the class of pyran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)- typically involves multi-step organic reactions. The starting materials often include pyran derivatives and other organic reagents. Common synthetic routes may involve:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Acetylation: Introduction of an acetyl group into the molecule using acetic anhydride or acetyl chloride.
Hydroxylation: Introduction of a hydroxyl group, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of such complex organic compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Synthesis: Large-scale production using continuous flow reactors for better efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for facilitating various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacteria and fungi.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2,6(3H)-dione Derivatives: Other derivatives with different substituents.
Coumarins: Compounds with a similar pyranone structure.
Flavonoids: Plant-derived compounds with a similar core structure.
Uniqueness
2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)- is unique due to its specific substituents and the resulting biological activities. Its combination of acetyl, hydroxy, and aminoethylidene groups imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
132758-27-1 |
|---|---|
Fórmula molecular |
C17H17NO5 |
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
5-acetyl-4,6-dihydroxy-3-[C-methyl-N-(2-phenylethyl)carbonimidoyl]pyran-2-one |
InChI |
InChI=1S/C17H17NO5/c1-10(18-9-8-12-6-4-3-5-7-12)13-15(20)14(11(2)19)17(22)23-16(13)21/h3-7,20,22H,8-9H2,1-2H3 |
Clave InChI |
CEWVFNKCCWFBQH-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCC1=CC=CC=C1)C2=C(C(=C(OC2=O)O)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-](/img/structure/B14275166.png)
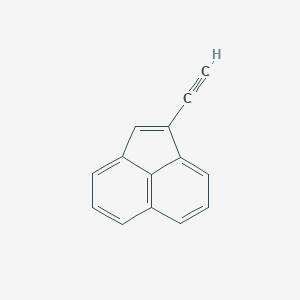
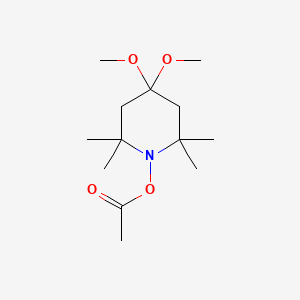
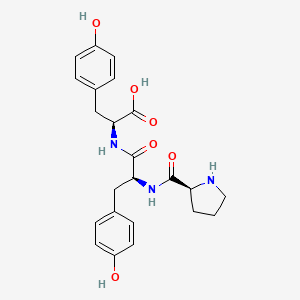
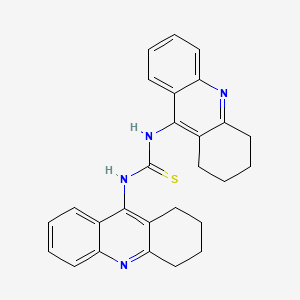
![Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)-](/img/structure/B14275212.png)
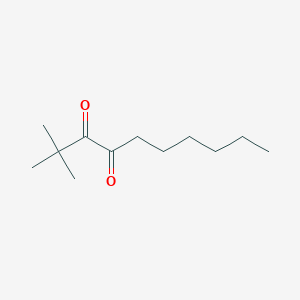
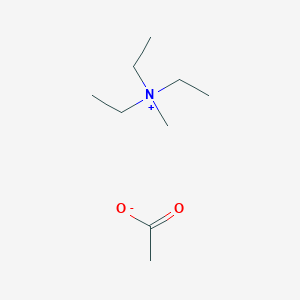
![1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene](/img/structure/B14275220.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)
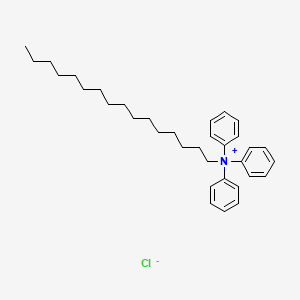
![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
